molecular formula C12H12N2O B1425346 3-(6-Methoxypyridin-2-yl)aniline CAS No. 1194974-82-7

3-(6-Methoxypyridin-2-yl)aniline

Cat. No. B1425346
CAS RN: 1194974-82-7
M. Wt: 200.24 g/mol
InChI Key: IHNPUBICELQUGE-UHFFFAOYSA-N
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Description

3-(6-Methoxypyridin-2-yl)aniline, also known as MPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Osteoporosis Treatment and Bone Turnover

3-(6-Methoxypyridin-2-yl)aniline derivatives have been studied for their potential in the treatment and prevention of osteoporosis. Specifically, a compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor showed efficacy in vivo models of bone turnover, indicating its potential application in clinical development for osteoporosis treatment (Hutchinson et al., 2003).

Electroluminescence and Photophysics

N,N-Di(6-phenylpyridin-2-yl)aniline derivatives, including those similar to this compound, have been explored for their applications in electroluminescence and photophysics. These compounds have shown potential in the field of organic light-emitting diodes (OLEDs), displaying emissive properties at ambient temperature and covering a wide emission spectrum from blue to red region, indicating their applicability in OLED devices (Vezzu et al., 2010).

Fluorescence Quenching in Sensor Design

Studies on fluorescence quenching properties of boronic acid derivatives related to this compound have provided insights into sensor design. The fluorescence quenching of such compounds in different solvents has been investigated, with findings suggesting applications in the development of fluorescent sensors (Melavanki, 2018).

Crystal Structure and Hydrogen Bonding Studies

Research on the crystal structures and hydrogen bonding patterns of compounds featuring this compound has been conducted. Such studies are crucial for understanding the molecular interactions and properties of these compounds, which can be pivotal in pharmaceutical and material science applications (Böck et al., 2021).

Hydrate Formation in Pharmaceutical Compounds

The compound this compound has been studied for its hydrate formation, which is critical in understanding its behavior in different pharmaceutical formulations. Research using particle-based simulation techniques has shed light on the hydrate formation process, impacting the stability and efficacy of pharmaceuticals (Zhao et al., 2009).

Tubulin Polymerization Inhibition

Studies on derivatives of this compound have demonstrated their potential as tubulin polymerization inhibitors. This indicates their applicability in the development of anticancer agents, as inhibiting tubulin polymerization is a key mechanism in cancer therapy (Minegishi et al., 2015).

properties

IUPAC Name

3-(6-methoxypyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-7-3-6-11(14-12)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNPUBICELQUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716694
Record name 3-(6-Methoxypyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1194974-82-7
Record name 3-(6-Methoxypyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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